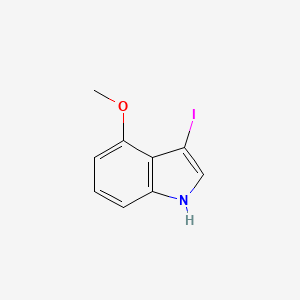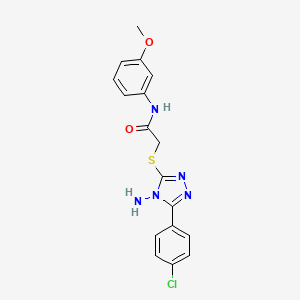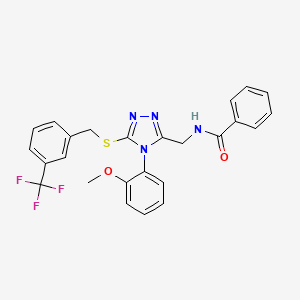
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a difluorophenyl group, a thiadiazolyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The difluorophenyl group would likely contribute to the compound’s aromaticity, while the thiadiazolyl and piperidinyl groups could potentially introduce heterocyclic rings into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the difluorophenyl group could potentially undergo electrophilic aromatic substitution, while the thiadiazolyl and piperidinyl groups could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its functional groups and overall structure .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
- Synthesis Techniques: The synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone, involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable yields (Zheng Rui, 2010).
- Oxime Derivatives Synthesis: A series of oxime derivatives were synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, showing potential antimicrobial activities (L. Mallesha & K. Mohana, 2014).
Antimicrobial Activities
- Antibacterial and Antifungal Effects: Compounds derived from similar structures have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
- Antiviral Properties: Derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibited notable antiviral activities, particularly against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Structural and Theoretical Studies
- Structural Analysis: Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime underwent comprehensive structural and theoretical studies, including X-ray diffraction and density functional theory calculations (C. S. Karthik et al., 2021).
Antiproliferative Activity
- Cancer Research: Diphenyl(piperidin-4-yl) thioamide methanol derivatives were synthesized and evaluated for their antiproliferative activity against various human carcinoma cell lines, highlighting the significance of certain molecular substitutions for this activity (S. B. B. Prasad et al., 2008).
Molecular Docking and Biological Evaluation
- Molecular Docking Studies: Novel derivatives have been synthesized and evaluated through molecular docking studies for their potential as antimicrobial and anticancer agents, demonstrating their biological efficacy and potential for drug development (Kanubhai D. Katariya et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could potentially include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, if the compound shows promising biological activity, it could potentially be developed into a new drug .
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHPSWDHYHTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)
![7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2695137.png)
![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2695139.png)

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)
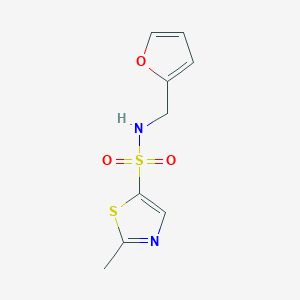


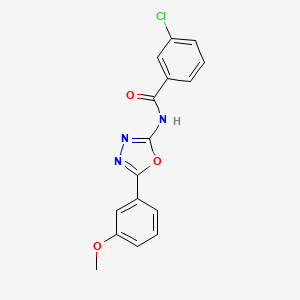
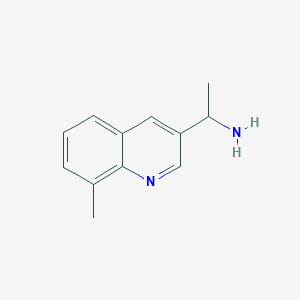
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
